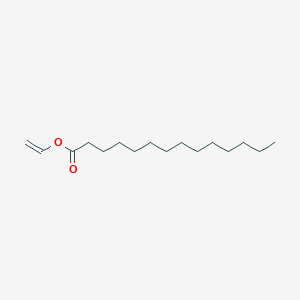

Vinyl myristate

Description

Contextualizing Myristic Acid Vinyl Ester within the Class of Vinyl Esters

Vinyl esters are a class of thermosetting polymers synthesized through the esterification of an epoxy resin with an unsaturated monocarboxylic acid, such as acrylic or methacrylic acid. incomepultrusion.com This reaction creates a molecule with reactive double bonds at the ends of its chain. polymerinnovationblog.com These reactive sites allow the vinyl ester monomers to polymerize, often with a reactive diluent like styrene (B11656), to form a cross-linked, durable thermoset material. polymerinnovationblog.com

The resulting polymers are known for their strength, durability, and robust resistance to corrosion and chemical degradation. incomepultrusion.comecmas.in The properties of a specific vinyl ester resin can be tailored based on the epoxy and carboxylic acid used in its synthesis. incomepultrusion.com

Fatty acid vinyl esters represent a subclass where the unsaturated monocarboxylic acid is replaced by a fatty acid. Myristic acid vinyl ester is a prime example, incorporating a 14-carbon saturated fatty acid (myristic acid). nist.govwikipedia.org Research into fatty acid-based vinyl esters often explores their potential as renewable monomers, sometimes used to replace traditional reactive diluents like styrene in polymer formulations. researchgate.netntnu.no The long aliphatic chain from the fatty acid influences properties such as viscosity and the thermomechanical performance of the resulting polymer networks. researchgate.net

Nomenclature and Chemical Identity of Myristic Acid Vinyl Ester

The precise identification of a chemical compound relies on standardized nomenclature and unique identifiers. Myristic acid vinyl ester is identified by the CAS Registry Number 5809-91-6. nist.gov Its systematic IUPAC name is ethenyl tetradecanoate. nih.gov It is also commonly referred to by several synonyms, including vinyl myristate and vinyl tetradecanoate. nist.govnist.gov

The molecular formula for myristic acid vinyl ester is C16H30O2, and it has a molecular weight of approximately 254.41 g/mol . nih.gov The structure consists of a tetradecanoyl group attached to a vinyl group through an ester linkage.

Table 1: Chemical and Physical Properties of Myristic Acid Vinyl Ester

| Property | Value |

|---|---|

| CAS Number | 5809-91-6 nist.gov |

| Molecular Formula | C16H30O2 nist.gov |

| Molecular Weight | 254.41 g/mol chemicalbook.com |

| IUPAC Name | ethenyl tetradecanoate nih.gov |

| Synonyms | This compound, Vinyl tetradecanoate nist.govnist.gov |

| Melting Point | 15 °C chemicalbook.com |

| Boiling Point | 148 °C at 4.8 mmHg chemicalbook.com |

| Density | 0.87 g/cm³ chemicalbook.com |

Historical Overview of Research on Vinyl Esters and Fatty Acid Vinyl Esters

The history of vinyl esters dates back to the early 20th century. The simplest vinyl ester, vinyl acetate (B1210297), was first prepared by Fritz Klatte in 1912 through the addition of acetic acid to acetylene (B1199291). wikipedia.org This reaction, using metal catalysts, became a primary industrial route for producing vinyl acetate for many years. wikipedia.org Over time, alternative synthesis methods were developed, including vinyl transfer, or transvinylation, from vinyl acetate to other carboxylic acids. nih.govorgsyn.org This method is convenient for laboratory-scale preparations of various vinyl esters, including those derived from long-chain fatty acids. orgsyn.org

The development of vinyl ester resins for thermoset applications occurred later, with these materials being developed to combine the advantageous properties of epoxy resins with the easier processing and faster curing of unsaturated polyester resins. ecmas.in These resins, typically synthesized from epoxy compounds and unsaturated acids like acrylic or methacrylic acid, became important materials in applications requiring high chemical and corrosion resistance. incomepultrusion.comcrestresins.com

Research into fatty acid vinyl esters has gained momentum as part of a broader trend toward using renewable resources in chemical manufacturing. ntnu.no Scientists have explored the synthesis of long-chain fatty acid esters from sources like corn starch and various oils. nih.govrug.nl A significant area of research involves using fatty acid-based monomers to replace some or all of the styrene in vinyl ester resins, aiming to reduce volatile organic compound emissions. researchgate.netntnu.no Furthermore, enzymatic synthesis has emerged as a key research area, with lipases being used to catalyze the esterification of fatty acids to produce vinyl esters under milder conditions. nih.govlongdom.org This biocatalytic approach is explored for creating biosurfactants and other specialty chemicals. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethenyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h4H,2-3,5-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZUENMXBZVXIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337947 | |

| Record name | Vinyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5809-91-6 | |

| Record name | Vinyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005809916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VINYL MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M40OUQ8I6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for Myristic Acid Vinyl Ester

Chemical Synthesis Routes

The primary chemical methods for synthesizing myristic acid vinyl ester include direct esterification and transesterification reactions. A related method involves the reaction of epoxy resins with carboxylic acids to produce vinyl ester resins, which incorporates vinyl ester functionality into a polymer backbone.

Direct esterification is a fundamental method for producing esters. However, since vinyl alcohol is an unstable tautomer of acetaldehyde, direct reaction with it is not feasible. Instead, vinyl esters of higher carboxylic acids are synthesized by reacting the carboxylic acid with acetylene (B1199291), which can be considered a precursor to the vinyl group.

A known process for producing vinyl esters of carboxylic acids with at least five carbon atoms involves the reaction of the acid with acetylene in the liquid phase. google.com This method has been successfully applied to produce myristic acid vinyl ester. The reaction is typically carried out using specific metal salts as catalysts. For instance, myristic acid can be reacted with acetylene in the presence of zinc salts of the carboxylic acid being used. google.com This process has been reported to yield myristic vinyl ester with a boiling point of 150°C at 3 millimeters of mercury. google.com

| Reactants | Catalyst | Phase | Product | Reported Boiling Point | Source |

| Myristic Acid + Acetylene | Zinc salts of the carboxylic acid | Liquid | Myristic Acid Vinyl Ester | 150°C @ 3 mm Hg | google.com |

Transesterification, or vinyl interchange, is a widely used and convenient laboratory-scale and industrial method for synthesizing vinyl esters from long-chain fatty acids. This process involves the reaction of a carboxylic acid, such as myristic acid, with an excess of a vinyl ester of a more volatile acid, typically vinyl acetate (B1210297). The equilibrium is driven forward by removing the more volatile acetic acid byproduct.

The reaction is commonly catalyzed by mercury salts, often in combination with a strong acid. A procedure for preparing various fatty acid vinyl esters, including vinyl myristate, involves dissolving myristic acid in vinyl acetate with mercuric acetate and sulfuric acid. orgsyn.org The mixture is heated under reflux, and after neutralization, the excess vinyl acetate is removed by distillation to yield the desired product. orgsyn.org

More recent developments have focused on less toxic and more efficient catalysts. Palladium-based catalysts, for example, are used in semi-continuous processes for the transvinylation of carboxylic acids with vinyl acetate. google.com This method allows for lower reaction temperatures and high selectivity. google.com

| Catalyst System | Reactants | Molar Ratio (Vinyl Acetate:Acid) | Temperature | Key Findings | Source(s) |

| Mercuric Acetate / Sulfuric Acid | Myristic Acid + Vinyl Acetate | Not specified, excess vinyl acetate used | Reflux | A general method for preparing vinyl esters of long-chain fatty acids. | orgsyn.org |

| Palladium Acetate—Bidentate Ligand Complex | Carboxylic Acid + Vinyl Acetate | ~2.2:1 to ~9:1 | 80°C to 120°C | Provides high selectivity (>80 mole %) and allows for continuous removal of acetic acid. | google.com |

| Lipase (B570770) (e.g., Novozym® 435) | Mannose + this compound | Not applicable | Varies | Demonstrates this compound as an acyl donor in enzymatic transesterification. | researchgate.net |

While not a direct synthesis of the monomer myristic acid vinyl ester, the reaction between epoxy resins and unsaturated carboxylic acids is a crucial method for producing vinyl ester resins. google.com These thermosetting resins combine the mechanical strength and toughness of epoxy resins with the reactivity of a vinyl group. researchgate.net

The synthesis involves an addition esterification reaction where the carboxyl group of an unsaturated acid, most commonly acrylic acid or methacrylic acid, opens the epoxide ring of an epoxy resin. google.comresearchgate.net This creates a hydroxyl group and a terminal vinyl ester functionality. The resulting vinyl ester resin molecule has reactive double bonds at both ends of the epoxy backbone, which can be cross-linked later. google.com To prevent side reactions, such as the etherification between epoxy and hydroxyl groups, the reaction is performed in the presence of specific catalysts. researchgate.net While myristic acid itself is not typically used as it lacks the necessary unsaturation for subsequent polymerization, this methodology represents a key derivatization route for creating polymers with ester functionalities.

Catalysts are essential for achieving practical reaction rates and high yields in the synthesis of myristic acid vinyl ester. The choice of catalyst depends on the specific synthesis route.

Acid catalysis is a cornerstone of many esterification and transesterification reactions. researchgate.netchemguide.co.uk In these reactions, a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, acts as the catalyst. researchgate.netresearchgate.net

The mechanism of acid-catalyzed esterification (Fischer esterification) involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. chemguide.co.uk

In the context of transesterification with vinyl acetate, a strong acid like sulfuric acid is often used in conjunction with a mercury(II) salt. orgsyn.org The acid assists in the catalytic cycle, promoting the exchange of the acetate group for the myristate group. The use of solid acid catalysts, such as sulfated zirconia or acidic ion-exchange resins, is also an area of research, offering advantages like easier separation from the reaction mixture and potential for reuse. researchgate.netresearchgate.net

Catalytic Approaches in Chemical Synthesis

Base Catalysis

The synthesis of sugar esters, a related class of compounds, can be achieved using vinyl esters of fatty acids in the presence of a base catalyst. google.com This process involves dissolving a sugar in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then introducing a metal carbonate catalyst. google.com The reaction proceeds by adding the fatty acid vinyl ester to this mixture. google.com

Suitable bases for this type of reaction include metal oxides, metal hydroxides, and particularly metal carbonates like potassium carbonate. google.com The reaction's speed is influenced by the alkalinity of the catalyst. google.com The transesterification is conducted at temperatures ranging from approximately 30°C to 90°C. google.com A key byproduct of this reaction is acetaldehyde, which, due to its volatility, can be removed under reduced pressure to drive the reaction toward completion, potentially achieving yields greater than 90%. google.com

Chromium-based and Antimony/Phosphine (B1218219) Catalysts in Vinyl Ester Synthesis

In the broader context of vinyl ester synthesis, specific metal-based catalysts have been identified as effective. While direct examples for myristic acid vinyl ester are not detailed, the synthesis of other vinyl esters provides relevant methodologies. Chromium-based catalysts, such as AMC-2™, are used to facilitate the reaction between a vinyl carboxylic acid and an epoxy resin. google.com These catalysts can be effective in concentrations ranging from 0.1 to 3.0 wt%. google.com

An alternative catalytic system involves a mixture of triphenyl antimony (SbPh₃) and triphenyl phosphine (PPh₃), typically in a 3:1 ratio. google.com This catalyst combination has proven effective in the acid-epoxy reaction between fatty acids and glycidyl (B131873) methacrylate (B99206). google.com For instance, the reaction of oleic acid with glycidyl methacrylate reached completion after 5 hours at 70°C using 1 wt% of this catalyst mixture. google.com The optimization of these reactions often involves balancing catalyst concentration and reaction temperature, which typically ranges from 60 to 90°C. google.com

Enzymatic Synthesis Approaches

Enzymatic methods, particularly those using lipases, offer a highly selective and efficient alternative to chemical synthesis for producing fatty acid esters. mdpi.comfrontiersin.org These biocatalytic reactions are typically performed in non-aqueous or low-water environments to favor synthesis over the reverse reaction of hydrolysis. mdpi.comfrontiersin.org

Lipase-Catalyzed Transesterification using Fatty Acid Vinyl Esters

Lipase-catalyzed transesterification is a prominent method for producing myristic acid esters. This process often involves reacting a substrate with a fatty acid vinyl ester, such as this compound, in the presence of a lipase. researchgate.netresearchgate.net The use of vinyl esters as acyl donors is advantageous because the vinyl alcohol released during the reaction tautomerizes to acetaldehyde, an essentially irreversible process that drives the reaction forward. researchgate.net This method has been successfully applied to synthesize various sugar esters, including mannosyl myristate and 1'-O-myristyl sucrose (B13894). researchgate.nettandfonline.com

Role of Lipases (e.g., Candida antarctica lipase B, Pseudomonas stutzeri lipase)

Different lipases exhibit varying efficiencies and specificities in the synthesis of myristic acid esters.

Candida antarctica lipase B (CALB) , often used in its immobilized form as Novozym® 435, is one of the most widely utilized and stable biocatalysts for ester synthesis. researchgate.netnih.govmdpi.comcirad.fr It has been effectively used in the transesterification of mannose with this compound to produce mannosyl myristate. researchgate.netnih.gov CALB is known for its high stability and versatility in a range of reactions. cirad.fr It has been employed in the synthesis of various fatty acid esters for the cosmetic industry at mild temperatures. researchgate.net

Pseudomonas stutzeri lipase (PSL) is another effective biocatalyst, noted for its activity in both hydrophilic and hydrophobic solvents like tetrahydrofuran (B95107) (THF) and acetone. researchgate.netmdpi.com PSL has been successfully used for the enzymatic synthesis of rhamnose fatty acid esters via transesterification with fatty acid vinyl esters, achieving high conversion and complete regioselectivity. researchgate.netnih.gov While it has demonstrated high efficiency with various bulky substrates, its performance can be affected by methanol (B129727) inhibition and a lower affinity for certain bulky acyl donors in aminolysis reactions. rsc.org

Optimization of Reaction Conditions for Enzymatic Synthesis (e.g., temperature, molar ratio, organic media, acyl donor chain length)

The efficiency of enzymatic synthesis of myristic acid vinyl ester is highly dependent on several reaction parameters.

Temperature: Optimal temperatures for lipase-catalyzed reactions are crucial. For instance, in the synthesis of rhamnose esters using Pseudomonas stutzeri lipase, the optimal temperature was found to be 35°C. nih.gov For the synthesis of L-ascorbyl myristate using Novozym 435, the optimal temperature was determined to be 54.1°C. scispace.com

Molar Ratio: The ratio of substrates significantly impacts conversion rates. An excess of the acyl donor is often necessary to ensure efficient acylation. plos.org For the synthesis of rhamnose esters, a molar ratio of 1:3 (rhamnose to acyl donor) was found to be optimal. nih.gov In the synthesis of helicid (B31578) esters, a 7.5 molar ratio of vinyl hexanoate (B1226103) to helicid resulted in high conversion. plos.org

Organic Media: The choice of solvent is critical for enzyme stability and activity. Solvents with a low logP value, such as THF and acetone, have been shown to yield high conversions (92-99%) in the synthesis of rhamnose esters. nih.gov In the synthesis of mannosyl myristate, a mixture of tert-butanol (B103910) and DMSO (9:1, v/v) improved both the initial reaction rate and the yield. researchgate.netnih.govtandfonline.com

Acyl Donor Chain Length: The length of the fatty acid chain can influence the reaction rate. In the synthesis of rhamnose esters, short and medium-chain acyl donors (C4-C10) led to maximum conversion in 3 hours, whereas longer chains (C12-C18) required 5 hours to achieve 99% conversion. nih.gov Conversely, in the synthesis of glucose-based fatty acid esters, the conversion increased with the elongation of the vinyl ester's chain length, from 43.2% for vinyl caprate (C10) to 99.6% for vinyl stearate (B1226849) (C18). mdpi.com

Table 1: Optimization of Enzymatic Synthesis of Fatty Acid Esters

| Parameter | Optimal Condition | System | Reference |

|---|---|---|---|

| Temperature | 35 °C | Rhamnose ester synthesis (P. stutzeri lipase) | nih.gov |

| 54.1 °C | L-ascorbyl myristate synthesis (Novozym 435) | scispace.com | |

| Molar Ratio | 1:3 (Acyl Acceptor:Acyl Donor) | Rhamnose ester synthesis (P. stutzeri lipase) | nih.gov |

| (Substrate:Acyl Donor) | 7.5 | Helicid ester synthesis (Lipase TLL) | plos.org |

| Organic Media | THF / Acetone | Rhamnose ester synthesis (P. stutzeri lipase) | nih.gov |

| tert-Butanol/DMSO (9:1, v/v) | Mannosyl myristate synthesis (CALB) | researchgate.nettandfonline.com | |

| Acyl Donor Chain | C4-C10 (shorter time) | Rhamnose ester synthesis (P. stutzeri lipase) | nih.gov |

| Length | C12-C18 (longer time) | ||

| Increases with chain length (C10 to C18) | Glucose ester synthesis (Lipozyme TLIM) | mdpi.com |

Regioselectivity in Enzymatic Esterification

A significant advantage of using enzymes in ester synthesis is their high regioselectivity, meaning they can catalyze reactions at specific positions on a molecule. mdpi.comtandfonline.com For example, lipases often catalyze the acylation of the primary hydroxyl group of sugars. tandfonline.com In the synthesis of sucrose fatty acid esters using vinyl esters, subtilisin catalyzed the conversion to 1'-O-acyl sucrose derivatives as the major product. tandfonline.com Similarly, lipase from Pseudomonas stutzeri showed full regioselectivity in the synthesis of 4-O-acylrhamnose. researchgate.netnih.gov This specificity minimizes the formation of by-products and simplifies purification processes. mdpi.com The regioselectivity is highly dependent on the specific lipase used as the catalyst. tandfonline.com

Purification and Isolation Techniques for Myristic Acid Vinyl Ester

The isolation and purification of myristic acid vinyl ester from the reaction mixture are critical steps to achieve a high-purity product, essential for its subsequent applications. The primary impurities are typically unreacted myristic acid and residual catalysts or solvents from the synthesis process, such as a vinyl interchange reaction using vinyl acetate. google.comorgsyn.org A combination of physical and chemical separation techniques is employed to remove these contaminants.

One common strategy involves the separation of the vinyl ester from the corresponding unreacted fatty acid. google.com This separation is challenging via standard distillation due to the close boiling points of the ester and the acid, especially under vacuum. However, a multi-step process combining crystallization and distillation has proven effective. The significant difference in melting points between myristic acid (54.5 °C) and myristic acid vinyl ester (15 °C) is exploited in this process. biosynth.comatamanchemicals.com The crude mixture of ester and unreacted acid is first cooled to a temperature between 2 °C and 10 °C. google.com This temperature is low enough to induce the crystallization of the higher-melting-point myristic acid while keeping the vinyl ester in its liquid phase. The crystallized fatty acid can then be efficiently removed by filtration. google.com

Following the initial removal of the bulk of the fatty acid, the filtrate, which is now enriched in the vinyl ester but may still contain residual acid, is subjected to distillation. google.com Molecular or short-path distillation under high vacuum (e.g., at pressures of 10 mm Hg or lower) is particularly suitable for this step, minimizing thermal degradation of the ester. orgsyn.org This process can yield a high-quality this compound product with a fatty acid content of less than 1%. google.com

In some processes, a chemical purification step is introduced. The mixture of vinyl ester and unreacted fatty acid can be treated with sodium hydroxide. This converts the fatty acid into a sodium myristate soap, which precipitates and can be removed by filtration. google.com The vinyl ester is then recovered from the remaining liquid. This method can be effective but may be cumbersome if the acid content is high, due to the voluminous nature of the precipitated soap. google.com

For applications requiring exceptionally high purity, such as in pharmaceutical or specialized polymer synthesis, advanced chromatographic techniques may be employed. Flash chromatography, using silica (B1680970) as the stationary phase, is a standard method for purifying esters and can effectively separate the product from non-volatile impurities and byproducts. frontiersin.org

Table 1: Summary of Purification and Isolation Techniques for Myristic Acid Vinyl Ester

| Technique | Principle | Application/Purpose | Reference |

|---|---|---|---|

| Crystallization & Filtration | Difference in melting points between myristic acid and its vinyl ester. | Bulk removal of unreacted myristic acid from the crude reaction mixture by cooling and filtration. | google.com |

| Vacuum/Molecular Distillation | Difference in boiling points and volatility. | Purification of the vinyl ester from the filtrate after crystallization; removal of residual acid and other volatile impurities. | google.comorgsyn.org |

| Chemical Precipitation | Conversion of acidic impurities into insoluble salts (soaps). | Removal of unreacted fatty acid by reaction with a base (e.g., NaOH) to form a filterable precipitate. | google.com |

| Flash Chromatography | Differential adsorption and elution of components on a solid stationary phase. | High-purity separation for analytical standards or specialized applications. | frontiersin.org |

Functionalization and Modification of Myristic Acid Vinyl Ester

Myristic acid vinyl ester serves as a versatile monomer and intermediate for the synthesis of a variety of functionalized molecules and polymers. Its reactivity is centered on the vinyl group, which readily participates in polymerization and addition reactions, and the ester linkage, which can undergo transesterification.

Polymerization: The vinyl group allows myristic acid vinyl ester (also known as vinyl tetradecanoate) to act as a monomer in polymerization reactions. It can be used to produce poly(this compound), a type of poly(vinyl ester). google.com These polymers are of interest for creating thermoset compositions and can be blended with other resins. For instance, myristic acid vinyl ester can be incorporated into multi-modal vinyl ester resins, where it contributes to the formation of polymers with tailored properties, such as improved fracture toughness and controlled viscosity. google.comgoogle.com The long C14 alkyl chain of the myristate group acts as an internal plasticizer, imparting flexibility to the resulting polymer. google.com

Transesterification: The ester group of myristic acid vinyl ester is susceptible to transesterification, a reaction that is frequently catalyzed by enzymes for high selectivity under mild conditions. Lipases are commonly used to catalyze the transfer of the myristoyl group to various alcohol-containing molecules. This "green chemistry" approach has been successfully used to synthesize sugar esters. For example, the enzymatic acylation of mannose with myristic acid vinyl ester, catalyzed by Novozym® 435 (immobilized lipase B from Candida antarctica), produces mannosyl myristate. researchgate.net Such sugar esters are of interest for their potential applications in the pharmaceutical and cosmetic industries. Similar enzymatic transesterification reactions have been performed to acylate other complex molecules like geniposide (B1671433) and to modify the surface of polymers like microfibrillated cellulose (B213188) (VL-MFC), thereby altering their surface properties from hydrophilic to more hydrophobic. labpartnering.orgmdpi.com

Sulfonation: Myristic acid vinyl ester can undergo functionalization to introduce new chemical groups. A notable example is its use in synthesizing surface-active agents. It can be a precursor for producing sodium α-sulfo myristic acid vinyl ester oligomers. koreascience.kr The introduction of a sulfonate group imparts amphiphilic properties to the molecule, making the resulting oligomers effective as surfactants with good cohesive and dispersion effects. koreascience.kr

Table 2: Examples of Functionalization Reactions of Myristic Acid Vinyl Ester

| Reaction Type | Reactant(s) | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Enzymatic Transesterification | Mannose | Novozym® 435 (Lipase) | Mannosyl myristate | researchgate.net |

| Enzymatic Transesterification | Geniposide | Aspergillus oryzae whole-cell catalyst | Acylated geniposide | mdpi.com |

| Polymerization | Myristic acid vinyl ester monomer | Polymerization initiators | Poly(this compound) | google.com |

| Surface Modification | Microfibrillated cellulose (MFC) | Transesterification reaction | Vinyl laurate-modified MFC (VL-MFC)* | labpartnering.org |

| Sulfonation/Oligomerization | Myristic acid vinyl ester | Sulfonating agent, polymerization conditions | Sodium α-sulfo myristic acid vinyl ester oligomer | koreascience.kr |

\Note: The reference describes modification with various vinyl carboxylates, including this compound, with a specific example shown for vinyl laurate.*

Polymerization and Copolymerization of Myristic Acid Vinyl Ester

Radical Polymerization

Radical polymerization is a primary method for polymerizing vinyl monomers like myristic acid vinyl ester. pslc.ws This process involves the generation of free radicals that initiate a chain reaction with monomer units.

Free radical polymerization is a common technique used to synthesize polymers from vinyl monomers. fujifilm.com The process occurs in three main stages: initiation, propagation, and termination. fiveable.me

The initiation of free radical polymerization involves the creation of active free radicals, typically through the thermal decomposition of an initiator molecule. fujifilm.comuomustansiriyah.edu.iq Common initiators include peroxides and azo compounds. fujifilm.com For the polymerization of fatty acid vinyl esters, benzoyl peroxide is a frequently used initiator. researchgate.net

The process begins with the homolytic cleavage of the initiator, such as benzoyl peroxide, to produce two free radicals. pslc.wsfiveable.me This radical then attacks the carbon-carbon double bond of a myristic acid vinyl ester monomer. This addition reaction forms a new, larger radical, which then propagates the polymerization by reacting with subsequent monomer molecules. pslc.ws

Another common initiator is 2,2'-azo-bis-isobutyrylnitrile (AIBN), which also decomposes to form free radicals that can initiate polymerization. pslc.ws The choice of initiator can influence the rate of polymerization and the properties of the resulting polymer.

| Initiator | Decomposition Method | Typical Use |

|---|---|---|

| Benzoyl Peroxide | Thermal | Polymerization of fatty acid vinyl esters researchgate.net |

| 2,2'-azo-bis-isobutyrylnitrile (AIBN) | Thermal | General free radical polymerization pslc.ws |

The conditions under which polymerization is carried out significantly impact the reaction kinetics and the final polymer properties. Key parameters include temperature and the choice of solvent.

Temperature: Increasing the reaction temperature generally leads to a faster rate of polymerization. This is due to an increased rate of initiator decomposition, which generates more free radicals, and a higher propagation rate constant. fiveable.me For instance, in the polymerization of vinyl esters, raising the temperature from 30°C to 90°C was found to alter the reactivity ratios of the monomers involved. researchgate.net However, higher temperatures can also lead to an increase in side reactions, such as chain transfer, which can limit the molecular weight of the polymer. mdpi.com

Solvent: The choice of solvent can influence the polymerization process. Inert solvents like toluene (B28343), benzene, and various hydrocarbons can be used. google.com Solvents can affect the solubility of the monomer and the resulting polymer, as well as the rate of chain transfer reactions. mdpi.com For example, the homopolymerization of vinyl monomers with long fatty acid chains in toluene has been reported to result in low monomer conversions and low molecular weight polymers. researchgate.net The use of solvents is also a method to control the reaction temperature and to prevent the auto-polymerization of the vinyl esters. google.com

| Reaction Condition | Effect | Reference |

|---|---|---|

| Increasing Temperature | Increases polymerization rate, can increase side reactions. | fiveable.memdpi.com |

| Solvent Choice | Affects solubility, chain transfer, and temperature control. | mdpi.comgoogle.com |

Emulsion polymerization is a common industrial process for producing polymer latexes. However, the polymerization of long-chain, hydrophobic monomers like myristic acid vinyl ester presents specific challenges. The low water solubility of these monomers hinders their transport from monomer droplets to the growing polymer particles through the aqueous phase. mdpi.com

This difficulty in monomer transport can lead to the formation of significant amounts of coagulum, or aggregated polymer particles. mdpi.com The presence of non-polymerizable, sticky impurities, such as saturated fatty acid esters that may be present in the monomer feed, can further contribute to this aggregation. mdpi.com Despite these challenges, successful emulsion copolymerization of vinyl monomers derived from vegetable oils with other monomers like methyl methacrylate (B99206) and vinyl acetate (B1210297) has been achieved, yielding stable aqueous polymer dispersions. researchgate.net

Controlled radical polymerization (CRP) techniques offer a way to synthesize polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. sigmaaldrich.com One of the most versatile CRP methods is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. ethz.ch

RAFT polymerization is a type of living radical polymerization that allows for the synthesis of complex polymer structures like block, graft, and star polymers. sigmaaldrich.com It is applicable to a wide range of vinyl monomers, including vinyl esters. mdpi.comsigmaaldrich.com The process involves a conventional free-radical polymerization in the presence of a thiocarbonylthio compound that acts as a chain transfer agent (CTA). sigmaaldrich.com

RAFT polymerization enables precise control over the polymer's molecular weight and results in a narrow molecular weight distribution (low polydispersity index, PDI). rsc.orgresearchgate.net This is achieved through a reversible chain-transfer process where the RAFT agent mediates the polymerization. sigmaaldrich.com

In the context of myristic acid-derived monomers, RAFT polymerization has been successfully used to create well-defined polymers. rsc.orgresearchgate.net For instance, methacrylate monomers with myristic acid side chains have been polymerized via RAFT to yield polymers with targeted molecular weights and narrow molecular weight distributions. rsc.orgresearchgate.net The resulting polymers can then be used as macro-chain transfer agents to synthesize block copolymers. rsc.orgresearchgate.net

The selection of the appropriate RAFT agent is crucial for achieving good control over the polymerization of vinyl esters. mdpi.com Xanthates and certain dithiocarbamates have been shown to be effective for controlling the polymerization of vinyl acetate, a related vinyl ester. mdpi.com

| Polymerization Technique | Key Advantage | Application for Myristic Acid Vinyl Ester |

|---|---|---|

| RAFT Polymerization | Precision control over molecular weight and architecture rsc.orgresearchgate.net | Synthesis of well-defined homopolymers and block copolymers rsc.orgresearchgate.net |

Controlled Radical Polymerization (e.g., RAFT Polymerization)

Stereocontrol and Tacticity in Poly(vinyl ester)s

The spatial arrangement of the ester side chains along the polymer backbone, known as tacticity, profoundly influences the physical and mechanical properties of poly(vinyl ester)s. illinois.eduncku.edu.tw The three primary forms of tacticity are isotactic (substituents on the same side of the polymer chain), syndiotactic (substituents on alternating sides), and atactic (random arrangement of substituents). ncku.edu.tw Stereoregular polymers, which include isotactic and syndiotactic forms, are often crystallizable, whereas atactic polymers are typically amorphous. ncku.edu.tw

Controlling the stereochemistry during polymerization is a significant challenge because many polymerization processes, particularly free-radical polymerization common for vinyl esters, proceed through intermediates that offer limited control over the resulting stereochemistry. mdpi.comillinois.edu However, achieving stereocontrol is highly desirable as it can lead to materials with significantly different and potentially superior properties. illinois.edu For instance, the tacticity of a polymer can affect its melting point, glass transition temperature, and mechanical strength. illinois.eduncku.edu.tw

Strategies to influence the tacticity of poly(vinyl ester)s include the use of specific solvents, such as fluoroalcohols, or the addition of Lewis acids, which can promote higher syndiotacticity. mdpi.com Additionally, the structure of the monomer itself, such as the use of bulky or polar substituents, can create steric hindrance or polar effects that influence the stereochemical outcome of the polymerization. mdpi.com In the broader context of vinyl polymer synthesis, catalyst-controlled stereoselective polymerization has emerged as a powerful technique, particularly for vinyl ethers, enabling the synthesis of highly isotactic polymers. nih.gov This approach utilizes chiral counterions to direct the stereochemistry of monomer addition, overriding the inherent tendencies of the chain end. nih.gov While much of the specific research has focused on more common vinyl esters like vinyl acetate, the principles of stereocontrol are applicable to the polymerization of myristic acid vinyl ester, suggesting that its polymer properties could be similarly tuned through control of tacticity.

Copolymerization with Other Monomers

Copolymerization is a versatile strategy to create polymers with properties that are intermediate to or synergistic of the constituent homopolymers. Myristic acid vinyl ester can be copolymerized with a variety of other monomers to tailor the final properties of the material.

Myristic acid vinyl ester can be incorporated as a comonomer with other vinyl esters, such as vinyl acetate, as well as with other classes of monomers like acrylates and styrenics. mdpi.comresearchgate.net When copolymerized with monomers of similar reactivity, like other vinyl esters, the resulting copolymer composition often closely mirrors the monomer feed composition. mdpi.com This allows for the straightforward production of random copolymers with a homogeneous distribution of monomer units. mdpi.com The inclusion of the long alkyl chain from myristic acid can impart properties such as increased hydrophobicity, lower glass transition temperatures, and improved solubility in specific solvents. mdpi.comresearchgate.net For example, fatty acid vinyl esters have been copolymerized with vinyl acetate to produce copolymers with glass transition temperatures ranging from -5 to 16°C. researchgate.net

In some applications, myristic acid vinyl ester can be used in copolymerizations to create materials with wax-like properties. google.com It can also be copolymerized with monomers like vinyl halides, where it can be introduced with a chain transfer agent to produce low molecular weight copolymers with improved melt flow properties. google.com

The synthesis of poly(vinyl ester)s with tunable properties is a key area of research, and the use of myristic acid vinyl ester as a comonomer plays a significant role in this endeavor. mdpi.com By varying the type and amount of comonomers, a wide range of materials with tailored characteristics can be produced. mdpi.comresearchgate.net For instance, copolymerizing myristic acid vinyl ester with monomers containing different functional groups can introduce new functionalities into the polymer.

The reversible-deactivation radical polymerization (RDRP) techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, have enabled greater control over the synthesis of poly(vinyl ester)s. mdpi.com These methods allow for the precise control of molecular weight, molecular weight distribution, and polymer architecture, leading to the creation of well-defined block copolymers and other complex structures. mdpi.comrsc.org The incorporation of fatty acid-containing monomers, including those derived from myristic acid, into polymers via RAFT allows for the development of materials with controlled crystallinity and solubility. rsc.org

Vinyl esters, while offering advantages in terms of low toxicity, generally exhibit lower photoreactivity compared to (meth)acrylates. researchgate.netresearchgate.net Thiol-ene chemistry provides a powerful method to enhance the photoreactivity of vinyl ester-based systems. researchgate.netresearchgate.netradtech.org This "click" reaction involves the radical-mediated addition of a thiol to an alkene (the vinyl group of the ester). rsc.orgnih.gov

The thiol-ene reaction proceeds via a step-growth mechanism that can significantly increase the curing speed of vinyl ester formulations upon exposure to UV light. researchgate.netrsc.org This is attributed to the efficient chain transfer from the propagating carbon-centered radical to a thiyl radical, which then rapidly adds to another vinyl group. radtech.org This process can elevate the photoreactivity of vinyl esters to a level comparable to or even exceeding that of acrylates. researchgate.netradtech.org

The benefits of employing thiol-ene chemistry with vinyl esters like myristic acid vinyl ester include:

Increased Reaction Rates: Significant improvement in the speed of photopolymerization. researchgate.netresearchgate.net

Reduced Oxygen Inhibition: The reaction is less sensitive to oxygen, which is a common inhibitor of free-radical polymerization. radtech.org

Improved Mechanical Properties: The resulting polymer networks often exhibit enhanced toughness. researchgate.netresearchgate.net

Uniform Networks: The step-growth nature of the reaction leads to more homogeneous polymer networks. radtech.org

This approach allows for the formulation of rapidly curing, low-toxicity materials suitable for applications such as coatings and biomedical materials. researchgate.netradtech.org

Polymer Microstructure and Architecture

The microstructure and architecture of polymers derived from myristic acid vinyl ester are critical determinants of their macroscopic properties. These aspects are largely governed by the specific conditions and mechanisms of the polymerization process.

During the free-radical polymerization of vinyl esters, the high reactivity of the propagating radical makes it susceptible to chain transfer reactions. mdpi.comrsc.orgrsc.org Chain transfer is a process where the active radical center is transferred to another molecule, such as a monomer, solvent, or another polymer chain, which terminates the growth of the current polymer chain and initiates a new one. rubbernews.com This has a significant impact on the molecular weight of the resulting polymer. rsc.orgrubbernews.com

The primary types of chain transfer reactions in vinyl ester polymerization include:

Chain transfer to monomer: The radical abstracts an atom (typically hydrogen) from a monomer molecule. rsc.org

Chain transfer to polymer: The radical abstracts an atom from a polymer chain, leading to the formation of branched structures. mdpi.comrubbernews.com This can be either intramolecular (backbiting) or intermolecular. mdpi.com

Chain transfer to solvent: If the polymerization is carried out in a solvent, the radical can abstract an atom from a solvent molecule. rsc.org

These transfer reactions, particularly prevalent in vinyl ester polymerization, can make it challenging to achieve high molecular weights while maintaining a narrow molecular weight distribution (low dispersity). mdpi.comrsc.org The propensity for these side reactions generally limits the controlled synthesis of poly(vinyl ester)s to lower molecular weights. mdpi.comrsc.org However, techniques like RAFT polymerization can offer better control by minimizing irreversible termination and transfer reactions. mdpi.comrsc.org The specific structure of the vinyl ester, such as the presence of abstractable hydrogens on the acyl group, can influence the rate and type of chain transfer reactions that occur. rsc.org

Below is a table summarizing the effects of various factors on the polymerization of vinyl esters, including myristic acid vinyl ester.

| Factor | Influence on Polymerization | Resulting Polymer Property |

| Monomer Structure | Bulky side chains can influence tacticity and reduce chain transfer. | Can lead to higher syndiotacticity and better control over molecular weight. mdpi.com |

| Comonomers | Allows for the incorporation of different functional groups and properties. | Creates copolymers with tunable thermal and mechanical properties. mdpi.comresearchgate.net |

| Solvent | Can act as a chain transfer agent; specific solvents can influence tacticity. | Affects molecular weight and stereochemistry of the polymer. mdpi.comrsc.org |

| Polymerization Technique | RDRP methods like RAFT provide better control over the polymerization process. | Enables synthesis of well-defined polymers with controlled molecular weight and architecture. mdpi.com |

| Thiol Addition | Enhances photoreactivity through thiol-ene "click" chemistry. | Leads to faster curing rates and tougher polymer networks. researchgate.netradtech.org |

Block Copolymer Synthesisgoogle.com

The synthesis of block copolymers incorporating myristic acid vinyl ester, or more commonly its methacrylate derivative, is effectively achieved through controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the creation of well-defined polymer architectures.

The process typically involves a two-step approach. First, a methacrylate monomer featuring a myristic acid side-chain is synthesized. This is often done by esterifying 2-hydroxyethyl methacrylate (HEMA) with myristic acid. This myristic acid-containing methacrylate monomer (MAMA) is then homopolymerized via RAFT to create a poly(myristic acid methacrylate) (PMAMA) chain that is end-capped with a chain transfer agent (CTA) moiety. This initial polymer is referred to as a macro-chain transfer agent (macro-CTA).

In the second step, this PMAMA macro-CTA is utilized to initiate the polymerization of a different monomer, leading to the formation of a block copolymer. For instance, the PMAMA macro-CTA can be chain-extended with a monomer like 2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA) to produce a diblock copolymer, PMAMA-b-PMEO₂MA. rsc.org The synthesis is conducted in a solvent such as tetrahydrofuran (B95107) (THF) with a radical initiator like 2,2′-azobisisobutyronitrile (AIBN) at an elevated temperature. rsc.org This strategy yields block copolymers with targeted molecular weights and narrow molecular weight distributions, demonstrating a high degree of control over the polymerization process. rsc.org

The table below outlines a typical experimental setup for the synthesis of a block copolymer using a poly(fatty acid methacrylate) macro-CTA, based on research in the field. rsc.org

| Component | Role | Example Substance | Typical Amount | Solvent | Initiator | Temperature |

| Monomer | Second Block | 2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA) | 0.5 mmol | Tetrahydrofuran (THF) | AIBN | 70 °C |

| Macro-CTA | First Block & Chain Transfer Agent | Poly(caprylic acid methacrylate) (PCLAMA) | 0.02 mmol | |||

| Initiator | Radical Source | 2,2′-azobisisobutyronitrile (AIBN) | 4.0 µmol |

Table 1: Representative conditions for the synthesis of a fatty acid-based block copolymer via RAFT polymerization. Data sourced from related studies on fatty acid methacrylate polymers. rsc.org

Effect of Monomer Structure on Polymerization Controlmdpi.com

The specific structure of a vinyl ester monomer plays a critical role in controlling the outcome of its polymerization. For myristic acid vinyl ester, the key structural features are the vinyl group, which is the site of polymerization, and the long, saturated C14 alkyl chain (myristoyl group). These features significantly influence polymerization kinetics and the architecture of the resulting polymer.

Steric Hindrance: The bulky myristoyl group introduces considerable steric hindrance at the reaction site. This bulkiness can affect the stereochemistry of the polymer chain, influencing its tacticity (the stereochemical arrangement of the pendant groups). google.com While radical polymerization of vinyl esters is not typically highly stereoselective, the large side chain can favor certain monomer addition orientations over others, leading to a degree of syndiotacticity. google.com

Chain Transfer Reactions: Vinyl ester polymerizations are generally prone to a high degree of chain transfer reactions, particularly to the monomer and the polymer itself. google.com This is due to the high reactivity of the growing polymer radical and the relatively low reactivity of the vinyl ester monomer. google.com However, the structure of the myristic acid side chain helps to mitigate some unwanted side reactions. Since myristic acid is a saturated fatty acid, its alkyl chain contains no double bonds. This is a crucial distinction from vinyl esters derived from unsaturated fatty acids like oleic or linoleic acid. The absence of unsaturation in the side chain prevents cross-linking or branching reactions that could otherwise occur at those sites, leading to a more linear and controlled polymer structure. Research on similar fatty acid-based monomers has shown that the cure rate is significantly affected by the degree of unsaturation in the fatty acid chain; saturated systems cure more completely and predictably.

Reactivity and Polarity: The ester group's electronegativity has a relatively minor effect on the control over the polymerization. google.com The primary influence comes from the steric bulk and the saturated nature of the alkyl chain. The long, non-polar alkyl chain also impacts the solubility of the monomer and the resulting polymer, which is a key parameter in selecting appropriate solvents for the polymerization process to ensure homogeneous conditions.

The table below summarizes the structural features of myristic acid vinyl ester and their effects on polymerization control.

| Structural Feature | Description | Effect on Polymerization Control |

| Vinyl Group | -CH=CH₂ | The reactive site for radical polymerization. Its inherent reactivity influences chain transfer rates. google.com |

| Ester Linkage | -O-C=O | Connects the vinyl group to the alkyl chain. Has a minor electronic effect on polymerization control. google.com |

| Myristoyl Group (Side Chain) | Saturated C₁₄H₂₉ alkyl chain | Introduces significant steric bulk, which can influence tacticity. google.com Its saturated nature prevents side reactions (e.g., cross-linking) that can occur with unsaturated fatty acid chains, leading to better structural control. |

Table 2: Influence of Myristic Acid Vinyl Ester's molecular structure on polymerization control.

Advanced Characterization Techniques for Myristic Acid Vinyl Ester and Its Polymers

Spectroscopic Methods

Spectroscopy is a fundamental tool for probing the molecular structure and functional groups present in myristic acid vinyl ester and its polymers. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer detailed structural insights, while Mass Spectrometry (MS) provides information on molecular weight and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of myristic acid vinyl ester. Both ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom within the molecule. frontiersin.orgnih.gov

In the ¹H NMR spectrum of myristic acid vinyl ester, characteristic signals corresponding to the vinyl group protons are observed, typically as a doublet of doublets for the geminal and cis/trans protons. The protons of the long alkyl chain of the myristic acid moiety appear as a series of multiplets in the upfield region of the spectrum. The terminal methyl group of the alkyl chain presents as a triplet. chemicalbook.com

Beyond structural confirmation, NMR spectroscopy is a powerful tool for monitoring the progress of polymerization reactions in real-time. acs.orgmdpi.com By integrating the signal intensities of the vinyl protons of the monomer and comparing them to a stable internal standard or to the growing polymer backbone signals, the monomer conversion can be accurately quantified over time. acs.orgd-nb.info This allows for the determination of polymerization kinetics, including reaction rates and the identification of any induction periods. mdpi.com For instance, the disappearance of the vinyl proton signals and the appearance of new signals corresponding to the saturated polymer backbone are clear indicators of polymerization. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for Myristic Acid Vinyl Ester This table is for illustrative purposes; actual chemical shifts can vary based on the solvent and instrument used.

| Proton Type | Approximate Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Vinyl (-O-CH=CH₂) | ~7.2 | dd |

| Vinyl (=CH₂) | ~4.5 - 4.8 | d |

| α-Methylene (-CH₂-COO-) | ~2.3 | t |

| Alkyl Chain (-CH₂-)n | ~1.2 - 1.6 | m |

| Terminal Methyl (-CH₃) | ~0.9 | t |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in myristic acid vinyl ester and for tracking their transformation during polymerization. researchgate.netmdpi.commdpi.com The IR spectrum of the monomer exhibits characteristic absorption bands that confirm its chemical structure.

A strong absorption band is typically observed around 1750-1735 cm⁻¹, which is indicative of the C=O stretching vibration of the ester carbonyl group. libretexts.orgresearchgate.net The presence of the vinyl group is confirmed by several bands: a C=C stretching vibration around 1645 cm⁻¹, and C-H stretching vibrations of the vinyl group appearing above 3000 cm⁻¹. libretexts.orge3s-conferences.org The long alkyl chain of the myristate group gives rise to strong C-H stretching bands in the 2920-2850 cm⁻¹ region and C-H bending vibrations around 1465 cm⁻¹. libretexts.orgresearchgate.net

Upon polymerization, the IR spectrum undergoes distinct changes. The most notable change is the disappearance or significant reduction in the intensity of the peaks associated with the vinyl group (around 1645 cm⁻¹ and the vinyl C-H stretches). scispace.com This provides clear evidence that the double bond has been consumed during the formation of the polymer backbone. The strong ester carbonyl peak (C=O) remains in the polymer spectrum, as this functional group is not directly involved in the polymerization process. scispace.comlp.edu.ua The characteristic absorptions of the long alkyl side chains also persist in the polymer. lp.edu.ua

Table 2: Key IR Absorption Frequencies for Myristic Acid Vinyl Ester and its Polymer

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) - Monomer | Approximate Wavenumber (cm⁻¹) - Polymer |

|---|---|---|---|

| C-H (Alkyl) | Stretch | 2920-2850 | 2920-2850 |

| C=O (Ester) | Stretch | 1750-1735 | 1740-1720 |

| C=C (Vinyl) | Stretch | ~1645 | Absent or very weak |

| C-O (Ester) | Stretch | 1250-1100 | 1250-1100 |

Mass spectrometry (MS) is a powerful analytical technique that provides information on the molecular weight and composition of myristic acid vinyl ester and its polymers. nih.govspectrabase.com Different MS methods can be employed depending on the specific analytical question.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of the volatile myristic acid vinyl ester monomer. ijpsdronline.comphytojournal.comijpsr.com In GC-MS, the sample is first separated by gas chromatography, and then the eluted components are introduced into the mass spectrometer. This allows for the determination of the monomer's purity and the identification of any impurities. researchgate.net The mass spectrum of myristic acid vinyl ester will show a molecular ion peak corresponding to its molecular weight (254.41 g/mol ), along with a characteristic fragmentation pattern that can be used for structural confirmation. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that can be used to analyze less volatile compounds and even some smaller polymer chains. researchgate.netdoi.orgrsc.org ESI-MS is often coupled with liquid chromatography (LC-MS) and can be used to analyze the composition of reaction mixtures during synthesis or to characterize oligomers of poly(myristic acid vinyl ester). e3s-conferences.org

Thin-Layer Chromatography-Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (TLC-MALDI-ToF) is an advanced technique for the analysis of polymers. bruker.comfrontiersin.org TLC can first separate a polymer sample based on polarity or other properties. Subsequently, a MALDI matrix is applied to the TLC plate, and the separated components are analyzed directly by MALDI-ToF MS. lcms.czfree.fr MALDI-ToF MS is a soft ionization technique ideal for determining the molecular weight distribution of polymers. It can provide information on the average molecular weights (Mn, Mw), the polydispersity index (PDI), and the end-groups of the polymer chains. bruker.comresearchgate.net

Table 3: Mass Spectrometry Techniques for Myristic Acid Vinyl Ester and its Polymers

| Technique | Analyte | Information Obtained |

|---|---|---|

| GC-MS | Myristic Acid Vinyl Ester (Monomer) | Purity, identification of volatile impurities, structural confirmation via fragmentation. phytojournal.comijpsr.com |

| ESI-MS | Monomer, Oligomers | Molecular weight confirmation, analysis of reaction mixtures. researchgate.netdoi.org |

| TLC-MALDI-ToF | Poly(myristic acid vinyl ester) | Separation of polymer fractions, molecular weight distribution, end-group analysis. bruker.comlcms.cz |

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For myristic acid vinyl ester and its polymers, gas chromatography and gel permeation chromatography are particularly important.

Gas Chromatography (GC) is a cornerstone technique for assessing the purity of myristic acid vinyl ester and for analyzing the composition of reaction mixtures, provided the components are sufficiently volatile and thermally stable. internationaloliveoil.orgscribd.com In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.

The purity of a myristic acid vinyl ester sample can be determined by the presence of a single major peak in the chromatogram. The retention time of this peak is characteristic of the compound under specific GC conditions. phytojournal.com Any impurities will appear as additional peaks, and their relative amounts can be quantified by comparing their peak areas to that of the main component. internationaloliveoil.org For instance, GC can be used to detect the presence of unreacted myristic acid or residual solvents from the synthesis process. chemsrc.com The Kovats retention index is a standardized measure used in GC to identify compounds. For myristic acid vinyl ester on a semi-standard non-polar column, a Kovats retention index of 1784.2 has been reported. nih.gov

Table 4: GC Analysis of Myristic Acid Vinyl Ester

| Parameter | Value/Information | Reference |

|---|---|---|

| Primary Application | Purity assessment and composition analysis of the monomer. | phytojournal.comscribd.com |

| Kovats Retention Index (Semi-standard non-polar column) | 1784.2 | nih.gov |

| Quantification | Based on peak area integration. | internationaloliveoil.org |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common and powerful technique for determining the molecular weight distribution of polymers, including poly(myristic acid vinyl ester). researchgate.netscience.gov GPC separates molecules based on their hydrodynamic volume in solution. lcms.cz Larger molecules elute from the column faster than smaller molecules.

A GPC system consists of a pump, an injector, a series of columns packed with a porous gel, and a detector (typically a refractive index detector). mdpi-res.com The polymer sample is dissolved in a suitable solvent and injected into the system. By calibrating the column with polymer standards of known molecular weight, the elution profile of the unknown polymer can be converted into a molecular weight distribution curve. nottingham.ac.uk

From the GPC data, several important parameters can be calculated:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.

Polydispersity Index (PDI): The ratio of Mw/Mn, which provides a measure of the breadth of the molecular weight distribution. A PDI of 1 indicates a monodisperse polymer, where all chains have the same length. researchgate.net

GPC is crucial for understanding how polymerization conditions affect the resulting polymer's molecular weight and for ensuring batch-to-batch consistency in polymer production. rsc.org

Table 5: Information Obtained from GPC of Poly(myristic acid vinyl ester)

| Parameter | Description |

|---|---|

| Number-Average Molecular Weight (Mn) | Statistical average molecular weight of all polymer chains. |

| Weight-Average Molecular Weight (Mw) | Average molecular weight where larger chains contribute more. |

| Polydispersity Index (PDI = Mw/Mn) | A measure of the broadness of the molecular weight distribution. |

| Molecular Weight Distribution Curve | A plot showing the relative abundance of polymer chains of different molecular weights. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For myristic acid vinyl ester and its polymers, HPLC is particularly useful for purity assessment of the monomer, monitoring polymerization reactions, and analyzing copolymer compositions.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for fatty acids and their esters. aocs.org In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. Separation is based on the hydrophobicity of the analytes; less polar compounds are retained longer on the column. Myristic acid vinyl ester, being a long-chain fatty acid ester, can be effectively separated from more polar impurities or reactants. The elution order in RP-HPLC is generally determined by both chain length and degree of unsaturation, with retention time increasing with chain length and decreasing with the number of double bonds. aocs.org

For polymeric systems, especially complex copolymers, advanced HPLC techniques are employed. High-temperature two-dimensional liquid chromatography (HT 2D-LC), which combines HPLC with high-temperature gel permeation chromatography (HT-GPC), can unravel the molecular heterogeneity of complex polyolefin terpolymers containing vinyl esters. nih.gov This provides detailed information on the chemical composition distribution as a function of molar mass. nih.gov

Detailed research findings from HPLC analysis often involve monitoring the progress of a reaction. For instance, in the enzymatic acylation of a compound using a fatty acid vinyl ester, HPLC can track the decrease in the concentration of the starting materials and the increase in the concentration of the esterified product over time. researchgate.net

Table 1: Illustrative HPLC Separation of a Fatty Acid Standard Mixture This table demonstrates a typical separation achievable with HPLC, including myristic acid, which is foundational for synthesizing its vinyl ester derivative. The data is based on findings from rapid separation HPLC (RHPLC) analysis. jasco-global.com

| Compound | Elution Order |

| Caprylic acid | 1 |

| Capric acid | 2 |

| Lauric acid | 3 |

| Myristic acid | 4 |

| Linoleic acid | 5 |

| Palmitic acid | 6 |

| Elaidic acid | 7 |

| Stearic acid | 8 |

| Data sourced from JASCO Global analysis report on fatty acids using an LC-4000 series RHPLC system with a Unifinepak C18 column. jasco-global.com |

Thermal Analysis of Polymers

Thermal analysis techniques are critical for evaluating the performance of poly(myristic acid vinyl ester) and its copolymers under varying temperature conditions. The primary methods used are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information about the thermal stability and decomposition profile of the polymer. For vinyl ester resins, TGA thermograms often reveal a multi-step degradation pattern. tsijournals.com The initial, rapid weight loss may be attributed to the loss of side groups, while subsequent, slower decomposition at higher temperatures corresponds to the breakdown of the main polymer chain. tsijournals.com The temperature at which significant weight loss begins is a key indicator of the material's thermal stability.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine key thermal transitions, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For copolymers containing long-chain vinyl esters like vinyl myristate, the incorporation of these monomers tends to lower the glass transition temperature. und.edu This is because the long, flexible aliphatic side chains increase the free volume and facilitate segmental motion within the polymer. und.edu For example, copolymers of vinyl acetate (B1210297) and fatty acid vinyl esters have shown Tg values in the range of -5 to 16°C. researchgate.net

Table 2: Thermal Properties of Vinyl Ester-Based Polymers from TGA and DSC This table compiles representative data from thermal analysis of various vinyl ester resins and blends, illustrating typical thermal behavior.

| Polymer System | Analysis Method | Parameter | Value | Reference |

| Vinyl Ester-MMA-Styrene Resin | TGA | Initial Decomposition Temp. | ~150°C | imim.pl |

| Vinyl Ester-MMA-Styrene Resin | TGA | Second Step Decomposition | >300°C | imim.pl |

| Vinyl Ester-MMA-Styrene Resin | DSC | Glass Transition Temp. (Tg) | 54 - 61°C | imim.pl |

| Poly(vinyl alcohol)/Myristic Acid Blend | DSC | Melting Temperature (Tm) | 50.2°C | researchgate.net |

| Poly(vinyl alcohol)/Myristic Acid Blend | DSC | Latent Heat of Fusion | 105.3 J/g | researchgate.net |

| Data compiled from studies on vinyl ester copolymers and fatty acid blends. imim.plresearchgate.net |

Mechanical Property Testing of Poly(Myristic Acid Vinyl Ester) and Copolymers

The mechanical properties of polymers derived from myristic acid vinyl ester define their suitability for structural applications. Key properties include tensile strength, flexural strength, and modulus, which are measured using standardized testing methods. The incorporation of myristic acid vinyl ester as a comonomer significantly influences these properties.

The long aliphatic chain of myristic acid acts as an internal plasticizer, enhancing flexibility and toughness but often reducing the material's rigidity and strength compared to polymers made from smaller monomers. Research on copolymers of linear vinyl esters (LVEs) has shown that both the glass transition temperature and the storage modulus (E'), a measure of stiffness, decrease as the LVE content increases. und.edu Furthermore, for a similar copolymer composition, LVEs with longer side chains (like myristate or stearate) result in a greater reduction in storage modulus. und.edu

However, in thermosetting vinyl ester resins, fatty acid-based monomers can be used to replace styrene (B11656), a hazardous conventional reactive diluent. researchgate.net While this can sometimes lower the Tg compared to styrene-based systems, it allows for the formulation of resins with tailored properties. Studies on vinyl ester resins modified with methacrylated fatty acids of varying chain lengths (from C4 to C16) have reported storage moduli ranging from 0.97 to 2.8 GPa, demonstrating the significant impact of the fatty acid component on mechanical performance. researchgate.net By carefully selecting the comonomers and their ratios, it is possible to develop materials that balance properties like viscosity, toughness, and strength. google.com

Table 3: Mechanical Properties of Copolymers and Composites Based on Fatty Acid Vinyl Esters This table presents findings on the mechanical performance of various polymer systems incorporating fatty acid-based vinyl esters, showing the influence of composition on key properties.

| Polymer System | Property | Value/Observation | Reference |

| Copolymers with Linear Vinyl Esters (LVEs) | Storage Modulus (E') | Decreases with increasing LVE content and longer side chains. | und.edu |

| VE Resins with Methacrylated Fatty Acids (C4-C16) | Storage Modulus (E') | 0.97 – 2.8 GPa | researchgate.net |

| VE/Glass Composite + 4 wt.% Carbon Black | Tensile Strength | ~30% increase compared to composite without carbon black. | scispace.com |

| VE/Glass Composite + 4 wt.% Carbon Black | Flexural Strength | ~45% increase compared to composite without carbon black. | scispace.com |

| Patented Fatty Acid Monomer-based Resin | Flexural Modulus | 3.22 GPa | google.com |

| Patented Fatty Acid Monomer-based Resin | Flexural Strength | 129 MPa | google.com |

| Data sourced from research on fatty acid-based vinyl ester copolymers and composites. und.eduresearchgate.netgoogle.comscispace.com |

Biomedical and Biological Research Applications of Myristic Acid Vinyl Ester

Biocompatibility and Cytotoxicity Studies of Vinyl Esters and their Polymers

Research has consistently demonstrated that vinyl ester monomers and their resulting polymers exhibit low cytotoxicity, making them promising candidates for biomedical applications. csu.edu.auresearchgate.netresearchgate.net In vitro studies have shown that these materials are significantly less cytotoxic than their (meth)acrylate counterparts. csu.edu.auresearchgate.net This reduced toxicity is a critical advantage for materials intended for close contact with biological systems.

A significant body of research focuses on comparing the biocompatibility of vinyl esters with the widely used (meth)acrylate-based photopolymers. While (meth)acrylates are known for their good mechanical properties, they often suffer from issues like skin irritation and cytotoxicity. csu.edu.auresearchgate.net In contrast, vinyl ester monomers have been shown to be about tenfold less cytotoxic than acrylates in studies using MC3T3-E1 cells. researchgate.netnih.gov This lower cytotoxicity is a key driver for the investigation of vinyl esters as safer alternatives in biomedical applications. researchgate.netresearchgate.net

The table below summarizes the comparative cytotoxicity of vinyl ester and acrylate (B77674) monomers.

| Monomer Type | IC50 Value (mM) | Cell Line | Reference |

| Vinyl Ester | 2.922 | MC3T3-E1 | nih.gov |

| Vinyl Carbonate | 2.392 | MC3T3-E1 | nih.gov |

| Acrylate | 0.201 | MC3T3-E1 | nih.gov |

The degradation products of polymers are a crucial factor in their biocompatibility. Polymers derived from vinyl esters, upon hydrolysis, yield poly(vinyl alcohol) (PVA) and the corresponding small molecule acid, in this case, myristic acid. researchgate.nettuwien.at PVA is a water-soluble and bioerodible polymer with well-established biocompatibility, having been approved by the FDA for use in various medical and pharmaceutical applications. researchgate.netnih.govwikipedia.org This is a significant advantage over crosslinked (meth)acrylates, which can generate acidic degradation products like poly(meth)acrylic acids, potentially leading to inflammatory responses. researchgate.net The degradation of poly(vinyl esters) is influenced by factors such as the length of the n-acyl chain. csic.es While the degradation of some vinyl ester-based polymers can be slow, occurring over years, this can be modulated for specific applications. researchgate.net

Applications in Tissue Engineering and Regenerative Medicine

The favorable biocompatibility and degradation profile of poly(vinyl myristate) make it a material of interest for tissue engineering and regenerative medicine. csu.edu.auresearchgate.net These applications often require scaffolds that support cell growth and tissue regeneration, and vinyl ester-based polymers are being actively investigated for this purpose.

Additive manufacturing technologies, such as stereolithography (SLA) and two-photon polymerization (TPP), are powerful tools for creating complex, three-dimensional scaffolds with precise architectures. csu.edu.autuwien.at Vinyl ester-based resins, including those that would form poly(this compound), have been successfully used to fabricate 3D test structures using techniques like micro-stereolithography (µ-SLA). csu.edu.auresearchgate.net These technologies allow for the creation of scaffolds with defined pore sizes and interconnected networks, which are essential for cell infiltration, nutrient transport, and tissue ingrowth. tuwien.atnih.gov The ability to use vinyl esters in these advanced manufacturing processes opens up possibilities for creating patient-specific implants and complex tissue constructs. lidsen.comgoogle.com

The ultimate test of a biomaterial's suitability is its performance in a living organism. In vivo studies have confirmed the excellent biocompatibility of vinyl ester-based polymers. csu.edu.auresearchgate.net For instance, 3D scaffolds fabricated from a vinyl ester formulation were implanted into surgical defects in the distal femoral bone of New Zealand white rabbits. csu.edu.auresearchgate.net Histological analysis of the implant sites demonstrated the excellent biocompatibility of the vinyl ester material. csu.edu.auresearchgate.net Further in vivo studies comparing vinyl esters to acrylates in a rabbit model showed that while vinyl esters had similar rates of new bone formation, they exhibited less bone-to-implant contact, a factor that could potentially be improved by adjusting the formulation. nih.gov

Pharmaceutical Applications

Myristic acid and its esters, including the vinyl ester, have found use in various pharmaceutical formulations. guidechem.comontosight.aiatamanchemicals.com Myristic acid itself is used in both oral and topical preparations and has been investigated as a penetration enhancer. guidechem.com The ester, isopropyl myristate, is used in topical medicinal products to enhance skin absorption. atamanchemicals.com

Polymers derived from vinyl esters, such as poly(this compound), can be formulated into biodegradable microspheres for controlled drug delivery. For example, polyvinyl alcohol substituted with fatty acids like myristic acid has been used to prepare microspheres containing progesterone (B1679170) or indomethacin. guidechem.com The polymer can also be used as an excipient in pharmaceutical formulations, contributing to the stability and bioavailability of active pharmaceutical ingredients. ontosight.ai Furthermore, polymers like polyvinyl alcohol are used in film-forming systems for topical and transdermal drug delivery. nih.gov These systems can be designed as hydrogels or sprays that form a film on the skin, providing sustained release of the incorporated drug. nih.gov

Bioactive Properties and Natural Occurrence

Beyond its applications in formulation, myristic acid vinyl ester is also studied for its own intrinsic biological activities. It has been identified as a component in various natural sources and is predicted to possess several therapeutic properties.